molecular formula C13H16Cl2N2O3S B4845513 1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine

1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine

Cat. No. B4845513
M. Wt: 351.2 g/mol
InChI Key: ZTQXXQPZONIEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine, also known as DMAP, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has a unique chemical structure that makes it an important molecule in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including serotonin and dopamine. It has also been shown to inhibit the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to an increase in mood and motivation. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine in lab experiments is its unique chemical structure, which allows it to interact with various enzymes and receptors. It is also relatively easy to synthesize and has been well characterized in previous studies. However, one of the limitations of using 1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine. One potential area of research is its potential therapeutic effects in the treatment of various neurological and psychiatric disorders, such as depression and anxiety. Another area of research is its potential use as a tool to study the role of neurotransmitters in various biological processes. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine and its potential side effects.

Scientific Research Applications

1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine has been extensively used in scientific research due to its unique chemical properties. It has been used as a substrate for various enzymes, such as cytochrome P450 and monoamine oxidase. It has also been used as a ligand for G protein-coupled receptors, such as the 5-HT1A receptor. In addition, 1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine has been used as a tool to study the role of neurotransmitters, such as serotonin and dopamine, in various biological processes.

properties

IUPAC Name

2-(3,4-dichlorophenyl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O3S/c1-21(19,20)17-6-4-16(5-7-17)13(18)9-10-2-3-11(14)12(15)8-10/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQXXQPZONIEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.